N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-12(8-1-2-14-20-8)16-13-15-7-5-9-10(6-11(7)21-13)19-4-3-18-9/h1-2,5-6H,3-4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIIEPFLXZRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds containing benzothiazole derivatives. For instance, research demonstrated that similar compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), suggesting that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide could also possess similar activity due to its structural analogies with effective antitubercular agents .
Case Study: Antitubercular Screening
A study synthesized various benzothiazole derivatives and evaluated their activity against M. tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid and rifampicin. The compound's structural features likely enhance its ability to penetrate the bacterial cell wall effectively .
Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. This activity is attributed to its ability to modulate key inflammatory pathways and inhibit cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation—highlights its potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxino-benzothiazole core followed by the introduction of the oxazole ring.
Synthetic Route Overview
- Formation of Benzothiazole Core : Reaction of appropriate thioketones with substituted anilines.
- Dioxin Formation : Cyclization reactions involving dioxin precursors.
- Oxazole Synthesis : Utilizing oxazoles as building blocks through condensation reactions.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine
- Ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide stands out due to its combination of heterocyclic structures, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of the benzothiazole core through cyclization reactions involving o-aminothiophenol and suitable aldehydes or ketones. This is followed by the introduction of the oxazole moiety via nucleophilic substitution reactions. The final product is purified using techniques such as chromatography to ensure high yield and purity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell growth, with some compounds achieving over 40% growth inhibition at concentrations around 512 µg/mL .
| Compound | Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| BZ-I | MCF-7 | 512 | 39.18 |
| BZ-II | MCF-7 | 512 | 40.62 |
| BZ-III | MCF-7 | 512 | 29.22 |
| BZ-IV | MCF-7 | 512 | 22.34 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro assays against various bacterial strains (including Staphylococcus aureus and Escherichia coli) and fungal species showed that compounds with similar structures exhibited moderate to good antibacterial and antifungal activities at concentrations ranging from 12.5 to 100 µg/mL .
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
- Inhibition of Key Pathways : Some studies suggest that these compounds may inhibit critical signaling pathways such as PI3K/Akt and mTOR pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells leading to apoptosis.
- DNA Intercalation : The structural components may facilitate intercalation into DNA strands, disrupting replication and transcription processes.
Case Studies
A notable case study involved the evaluation of a related compound in a preclinical model of breast cancer. The compound demonstrated significant tumor regression when administered at specific dosages over a defined treatment period. Histological analysis revealed decreased proliferation markers in treated tumors compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
